molecular formula C11H10FNO2S B14282944 1-(Benzenesulfonyl)pyridin-1-ium fluoride CAS No. 134857-63-9

1-(Benzenesulfonyl)pyridin-1-ium fluoride

Katalognummer: B14282944
CAS-Nummer: 134857-63-9
Molekulargewicht: 239.27 g/mol
InChI-Schlüssel: FTMMWSCAPHWFMS-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Benzenesulfonyl)pyridin-1-ium fluoride is a chemical compound that features a pyridinium ion bonded to a benzenesulfonyl group and a fluoride ion

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)pyridin-1-ium fluoride typically involves the reaction of pyridine with benzenesulfonyl fluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a base such as potassium carbonate to facilitate the reaction between pyridine and benzenesulfonyl fluoride .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Benzenesulfonyl)pyridin-1-ium fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield halogenated derivatives, while oxidation reactions can produce sulfonyl oxides .

Wirkmechanismus

The mechanism of action of 1-(Benzenesulfonyl)pyridin-1-ium fluoride involves its interaction with specific molecular targets. In biological systems, the compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The benzenesulfonyl group is particularly effective in forming covalent bonds with amino acid residues such as serine, leading to enzyme inactivation .

Vergleich Mit ähnlichen Verbindungen

    Benzenesulfonyl chloride: Similar in structure but contains a chloride ion instead of a fluoride ion.

    Pyridinium chloride: Contains a chloride ion instead of a benzenesulfonyl group.

    Sulfonyl fluorides: A broader class of compounds that include various sulfonyl groups bonded to fluoride ions.

Uniqueness: 1-(Benzenesulfonyl)pyridin-1-ium fluoride is unique due to the combination of the pyridinium ion and the benzenesulfonyl group, which imparts specific chemical reactivity and biological activity. This combination makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

134857-63-9

Molekularformel

C11H10FNO2S

Molekulargewicht

239.27 g/mol

IUPAC-Name

1-(benzenesulfonyl)pyridin-1-ium;fluoride

InChI

InChI=1S/C11H10NO2S.FH/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H;1H/q+1;/p-1

InChI-Schlüssel

FTMMWSCAPHWFMS-UHFFFAOYSA-M

Kanonische SMILES

C1=CC=C(C=C1)S(=O)(=O)[N+]2=CC=CC=C2.[F-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.